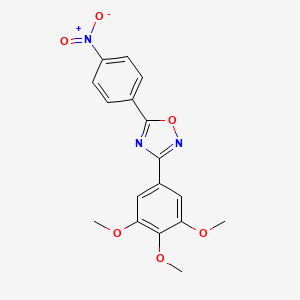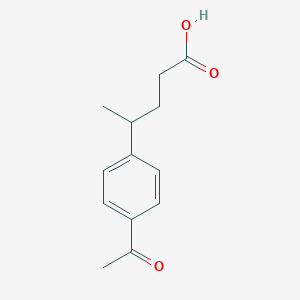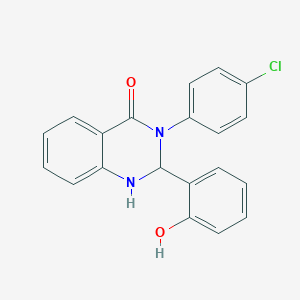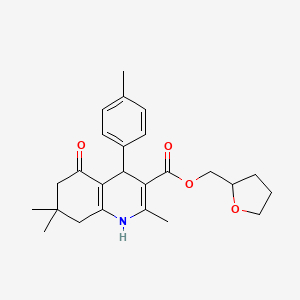![molecular formula C17H22N2O3 B4966005 4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE](/img/structure/B4966005.png)
4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[45]DEC-1-EN-1-IUM-1-OLATE is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various organic transformations. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Spirocyclic Compounds: Molecules with a spirocyclic structure, often exhibiting unique chemical and biological properties.
Uniqueness
4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE stands out due to its specific combination of functional groups and spirocyclic structure, which may confer unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-hydroxy-2,2-dimethyl-3-(4-methylphenyl)-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-7-9-13(10-8-12)15-16(2,3)19(22)17(18(15)21)11-5-4-6-14(17)20/h7-10,22H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOBEMZKLQZTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C3(CCCCC3=O)N(C2(C)C)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4965942.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B4965954.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)
![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)


